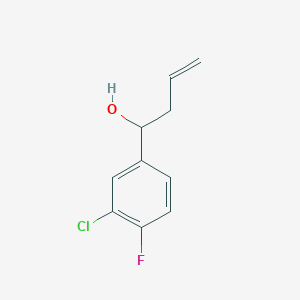

4-(3-Chloro-4-fluorophenyl)-1-buten-4-ol

Description

4-(3-Chloro-4-fluorophenyl)-1-buten-4-ol is a substituted butenol featuring a 3-chloro-4-fluorophenyl group attached to the fourth carbon of a 1-buten-4-ol backbone. The compound combines a halogenated aromatic ring with an unsaturated alcohol, making it a versatile intermediate in synthetic organic chemistry.

Properties

IUPAC Name |

1-(3-chloro-4-fluorophenyl)but-3-en-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClFO/c1-2-3-10(13)7-4-5-9(12)8(11)6-7/h2,4-6,10,13H,1,3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTPDEALAUFHHDV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC(C1=CC(=C(C=C1)F)Cl)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClFO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Chloro-4-fluorophenyl)-1-buten-4-ol typically involves the reaction of 3-chloro-4-fluorobenzaldehyde with an appropriate alkene under specific conditions. One common method involves the use of a Grignard reagent, where the aldehyde is reacted with a Grignard reagent derived from an alkyl halide, followed by hydrolysis to yield the desired butenol compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings to ensure high-quality production .

Chemical Reactions Analysis

Types of Reactions

4-(3-Chloro-4-fluorophenyl)-1-buten-4-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The double bond in the butenol group can be reduced to form a saturated alcohol.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the halogens on the phenyl ring.

Major Products

Oxidation: Formation of 4-(3-Chloro-4-fluorophenyl)-1-buten-4-one.

Reduction: Formation of 4-(3-Chloro-4-fluorophenyl)-1-butanol.

Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

The compound has been studied for its potential as a pharmaceutical agent. Its structural similarity to other bioactive compounds suggests possible antinociceptive (pain-relieving) properties. Research indicates that derivatives of similar structures exhibit efficacy in pain models, which could be explored further with 4-(3-Chloro-4-fluorophenyl)-1-buten-4-ol.

Case Study: Antinociceptive Activity

A study on structurally related compounds demonstrated significant analgesic effects in animal models. The exploration of this compound could yield similar results, warranting further pharmacological investigation.

Synthesis of Novel Compounds

The compound serves as a versatile building block in organic synthesis, particularly in creating complex molecules through various reactions such as nucleophilic additions and cycloadditions. Its unique structure allows for modifications that can lead to the development of new therapeutic agents.

Data Table: Reaction Pathways Involving this compound

Material Science

In material science, this compound has potential applications in developing new materials with enhanced properties, such as thermal stability and chemical resistance. Its incorporation into polymer matrices could lead to innovative materials for various industrial applications.

Case Study: Polymer Development

Research indicates that integrating this compound into polymer systems can enhance their mechanical properties and thermal stability, making them suitable for high-performance applications.

Mechanism of Action

The mechanism of action of 4-(3-Chloro-4-fluorophenyl)-1-buten-4-ol involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an inhibitor of enzymes such as tyrosine kinases by binding to their active sites and preventing substrate phosphorylation. This inhibition can disrupt signaling pathways involved in cell proliferation and survival, making it a potential candidate for anticancer therapy .

Comparison with Similar Compounds

1-(4-Chlorophenyl)-3-buten-1-ol (Thermo Scientific Chemicals)

- Structure : Features a 4-chlorophenyl group attached to the first carbon of a but-3-en-1-ol chain.

- Key Differences: Substituent Position: The phenyl group in the target compound has 3-chloro-4-fluoro substitution, introducing both electron-withdrawing and steric effects, whereas the analog has a single 4-chloro substituent .

- Implications: The 3-chloro-4-fluorophenyl group may enhance lipophilicity and metabolic stability compared to the mono-chloro analog. Steric hindrance from the fluorine atom could reduce reactivity in nucleophilic substitutions .

4-(4-Chlorophenyl)sulfanylbutan-1-ol

- Structure : Contains a 4-chlorophenylthio group attached to a butan-1-ol chain.

- Key Differences: Functional Group: The sulfur atom in the thioether group alters electronic properties (e.g., lower polarity) compared to the unsaturated alcohol backbone of the target compound. Saturation: The fully saturated butanol chain in this analog reduces conjugation effects present in the butenol structure.

- Implications :

Physicochemical Properties

Biological Activity

4-(3-Chloro-4-fluorophenyl)-1-buten-4-ol is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, including its mechanisms of action, therapeutic applications, and comparative studies with similar compounds.

The compound features a unique structure characterized by the presence of a chloro and a fluorine atom on the phenyl ring, which may influence its reactivity and interactions with biological targets.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The presence of halogens (chlorine and fluorine) can enhance binding affinity and specificity towards these targets, potentially leading to increased pharmacological effects.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of this compound exhibit significant antimicrobial properties. For instance, compounds incorporating the 3-chloro-4-fluorophenyl motif have shown effective inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Antitumor Activity

Research has indicated that this compound derivatives possess antitumor activity. In vitro studies revealed that these compounds can inhibit the proliferation of cancer cell lines, suggesting potential applications in cancer therapy .

Enzyme Inhibition

The compound has also been investigated for its ability to inhibit specific enzymes. For example, it has shown promise as an inhibitor of tyrosinase, an enzyme involved in melanin production, which could have implications in treating hyperpigmentation disorders .

Comparative Studies

When compared to similar compounds, this compound demonstrates unique biological profiles due to its halogenated structure. The presence of both chlorine and fluorine atoms enhances its interaction with biological targets compared to non-halogenated analogs.

| Compound Name | Antimicrobial Activity | Antitumor Activity | Enzyme Inhibition |

|---|---|---|---|

| This compound | Significant | Moderate | Yes |

| 4-(Fluorophenyl)-1-buten-4-ol | Moderate | Low | No |

| 3-Chloro-phenyl derivatives | Low | Moderate | Yes |

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of several derivatives of this compound against clinical isolates. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics, highlighting their potential as alternative antimicrobial agents .

Case Study 2: Cancer Cell Line Proliferation

In vitro experiments conducted on various cancer cell lines demonstrated that derivatives of this compound could significantly reduce cell viability. For instance, treatment with a specific derivative resulted in a 70% reduction in cell proliferation in breast cancer cells after 48 hours .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.